molecular formula C14H10BaO4 B1594676 Barium benzoate CAS No. 533-00-6

Barium benzoate

Cat. No.: B1594676
CAS No.: 533-00-6
M. Wt: 379.6 g/mol
InChI Key: MJIAXOYYJWECDI-UHFFFAOYSA-L
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Description

Barium benzoate: is an inorganic compound with the chemical formula C₁₄H₁₂BaO₄ . It is a barium salt of benzoic acid and is known for its unique properties and applications in various fields. The compound is typically found in a crystalline form and is used in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium benzoate can be synthesized through the reaction of barium hydroxide with benzoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding benzoic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of barium dibenzoate and water as a byproduct.

Industrial Production Methods: In industrial settings, barium dibenzoate is produced by reacting barium chloride with sodium benzoate. The reaction occurs in an aqueous medium, and the resulting barium dibenzoate precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Barium benzoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form barium carbonate and carbon dioxide.

    Reduction: The compound can be reduced to form barium metal and benzoic acid.

    Substitution: this compound can undergo substitution reactions with other acids to form different barium salts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reactions with hydrochloric acid or sulfuric acid are common.

Major Products Formed:

    Oxidation: Barium carbonate and carbon dioxide.

    Reduction: Barium metal and benzoic acid.

    Substitution: Different barium salts depending on the acid used.

Scientific Research Applications

Chemistry: Barium benzoate is used as a precursor in the synthesis of other barium compounds. It is also used in analytical chemistry for the qualitative and quantitative analysis of barium ions.

Biology: In biological research, barium dibenzoate is used to study the effects of barium ions on biological systems. It is also used in the preparation of biological samples for electron microscopy.

Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of barium-containing compounds. It is also used in the development of contrast agents for imaging techniques.

Industry: In industrial applications, barium dibenzoate is used as a stabilizer in the production of plastics and as a catalyst in various chemical reactions. It is also used in the manufacturing of pigments and coatings.

Mechanism of Action

The mechanism of action of barium dibenzoate involves the release of barium ions in solution. These ions interact with various molecular targets, including enzymes and ion channels, to exert their effects. Barium ions can block potassium channels, leading to changes in cellular membrane potential and affecting cellular functions.

Comparison with Similar Compounds

    Barium acetate: Similar to barium dibenzoate, barium acetate is used in analytical chemistry and industrial applications.

    Barium carbonate: Used in the production of ceramics and glass, barium carbonate shares some industrial applications with barium dibenzoate.

    Barium sulfate: Commonly used as a contrast agent in medical imaging, barium sulfate has different applications compared to barium dibenzoate.

Uniqueness: Barium benzoate is unique in its ability to act as a precursor for various barium compounds and its specific applications in biological and medical research. Its ability to undergo multiple types of chemical reactions also sets it apart from other barium salts.

Properties

IUPAC Name

barium(2+);dibenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O2.Ba/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIAXOYYJWECDI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60890500
Record name Benzoic acid, barium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, barium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

533-00-6
Record name Barium benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, barium salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, barium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BARIUM BENZOATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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